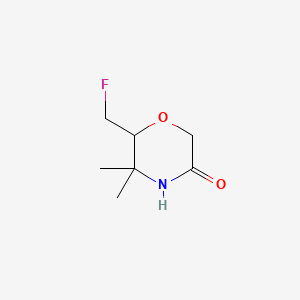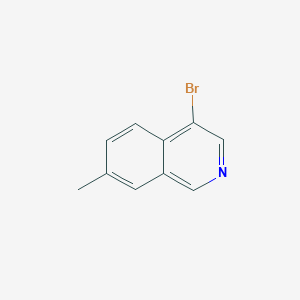
4-Bromo-7-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-methylisoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 4th position and a methyl group at the 7th position distinguishes this compound from other isoquinolines. Isoquinolines are known for their stability and aromaticity, making them valuable in various chemical and pharmaceutical applications .
Méthodes De Préparation
The synthesis of 4-Bromo-7-methylisoquinoline can be achieved through several methods. One common approach involves the bromination of 7-methylisoquinoline. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .
Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. This method allows for the selective formation of 4-bromoisoquinoline derivatives under specific reaction conditions . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
4-Bromo-7-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium amide (NaNH2) or potassium thiolate (KSR).
Oxidation Reactions: The methyl group at the 7th position can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Applications De Recherche Scientifique
4-Bromo-7-methylisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists. Its structural similarity to natural isoquinoline alkaloids makes it a valuable tool in biochemical research.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical agents. Isoquinoline derivatives have shown promise in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 4-Bromo-7-methylisoquinoline involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor antagonist. The bromine atom and methyl group contribute to its binding affinity and specificity. The compound’s effects are mediated through its interaction with cellular pathways, influencing processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
4-Bromo-7-methylisoquinoline can be compared to other isoquinoline derivatives, such as:
4-Bromo-1-methylisoquinoline: Similar in structure but with the methyl group at the 1st position.
4-Bromo-7-methoxyisoquinoline: Contains a methoxy group instead of a methyl group at the 7th position.
4-Bromo-8-methylisoquinoline: The methyl group is located at the 8th position instead of the 7th
These compounds share similar chemical properties but differ in their reactivity and applications due to the position and nature of the substituents
Propriétés
Numéro CAS |
877263-71-3 |
|---|---|
Formule moléculaire |
C10H8BrN |
Poids moléculaire |
222.08 g/mol |
Nom IUPAC |
4-bromo-7-methylisoquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-9-8(4-7)5-12-6-10(9)11/h2-6H,1H3 |
Clé InChI |
IHXMJJYOAJJUQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CN=CC(=C2C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)
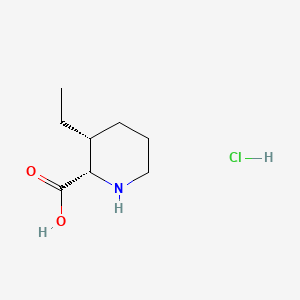

![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
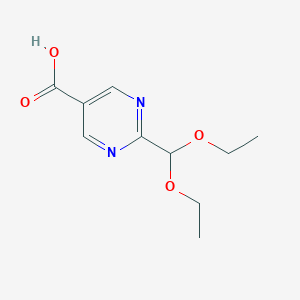
![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)

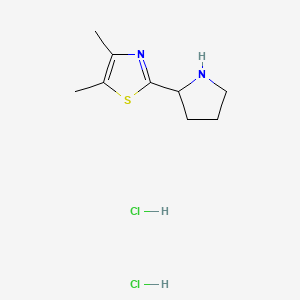
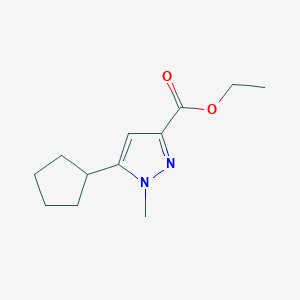
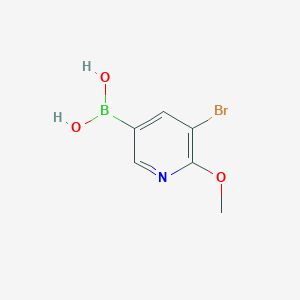
![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)
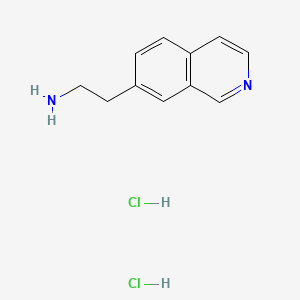
![(3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13461271.png)
